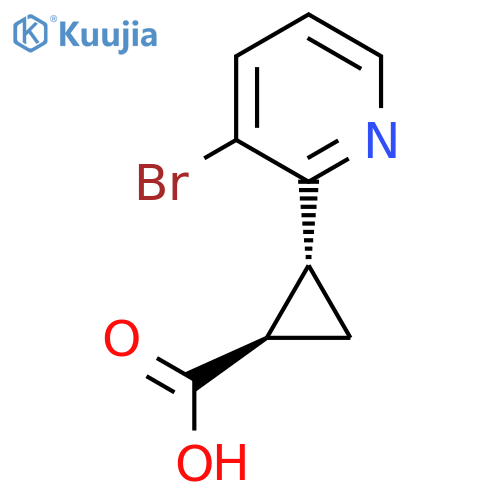

Cas no 2227891-44-1 (rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid)

2227891-44-1 structure

商品名:rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid

- AT38184

- (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid

- EN300-2004336

- 2227891-44-1

- TRANS-2-(3-BROMOPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID

-

- インチ: 1S/C9H8BrNO2/c10-7-2-1-3-11-8(7)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13)/t5-,6-/m1/s1

- InChIKey: VNKSIKNEPDAXBL-PHDIDXHHSA-N

- ほほえんだ: BrC1=CC=CN=C1[C@@H]1C[C@H]1C(=O)O

計算された属性

- せいみつぶんしりょう: 240.97384g/mol

- どういたいしつりょう: 240.97384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 50.2Ų

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2004336-0.1g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |

2227891-44-1 | 95% | 0.1g |

$451.0 | 2023-09-16 | |

| 1PlusChem | 1P028Q8C-10g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |

2227891-44-1 | 95% | 10g |

$6972.00 | 2023-12-18 | |

| Aaron | AR028QGO-10g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |

2227891-44-1 | 95% | 10g |

$7712.00 | 2023-12-15 | |

| 1PlusChem | 1P028Q8C-2.5g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |

2227891-44-1 | 95% | 2.5g |

$3212.00 | 2023-12-18 | |

| Aaron | AR028QGO-250mg |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |

2227891-44-1 | 95% | 250mg |

$911.00 | 2023-12-15 | |

| Aaron | AR028QGO-5g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |

2227891-44-1 | 95% | 5g |

$5209.00 | 2023-12-15 | |

| Enamine | EN300-2004336-5.0g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |

2227891-44-1 | 95% | 5g |

$3770.0 | 2023-05-31 | |

| Enamine | EN300-2004336-0.05g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |

2227891-44-1 | 95% | 0.05g |

$301.0 | 2023-09-16 | |

| Enamine | EN300-2004336-10.0g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |

2227891-44-1 | 95% | 10g |

$5590.0 | 2023-05-31 | |

| Enamine | EN300-2004336-1g |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |

2227891-44-1 | 95% | 1g |

$1299.0 | 2023-09-16 |

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

2227891-44-1 (rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量